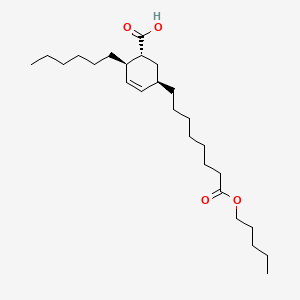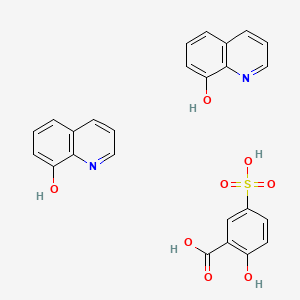
Norpluviine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norpluviine is an alkaloid belonging to the Amaryllidaceae family, which is known for its diverse range of biologically active compounds These alkaloids are primarily found in plants such as Narcissus and Lycoris species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norpluviine typically involves the oxidative coupling of norbelladine or related compounds. This process requires the protection of ring A through methylation, followed by oxidative coupling to form the desired alkaloid structure . The reaction conditions often involve the use of specific oxidizing agents and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common compared to other Amaryllidaceae alkaloids like galanthamine. it can be produced through biotechnological methods involving in vitro cultures of Narcissus and Lycoris species. These methods offer an alternative approach to traditional extraction from plant materials, providing a more sustainable and controlled production process .
Analyse Des Réactions Chimiques
Types of Reactions
Norpluviine undergoes several types of chemical reactions, including:
Oxidation: The benzylic position of this compound can be oxidized to yield a cyclic hemiaminal group.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to the formation of various derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include lycorenine and other related alkaloids. These products are often studied for their potential biological activities and therapeutic applications .
Applications De Recherche Scientifique
Biology: The compound’s unique structure and biological activity make it a subject of interest in studies related to plant biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Norpluviine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of acetylcholinesterase, similar to other Amaryllidaceae alkaloids. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects, particularly on the nervous system .
Comparaison Avec Des Composés Similaires
Norpluviine is part of a larger group of Amaryllidaceae alkaloids, which includes compounds such as:
Galanthamine: Known for its use in the treatment of Alzheimer’s disease.
Lycorine: Studied for its anticancer properties.
Haemanthamine: Known for its antiviral and anticancer activities.
Compared to these compounds, this compound is unique due to its specific chemical structure and the types of reactions it undergoes
Propriétés
Numéro CAS |
517-99-7 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(1S,15R,16S)-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-5,15-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-7-11-10(6-13(14)19)8-17-5-4-9-2-3-12(18)15(11)16(9)17/h2,6-7,12,15-16,18-19H,3-5,8H2,1H3/t12-,15-,16-/m1/s1 |
Clé InChI |
KYCRETLRESMMIM-DAXOMENPSA-N |
SMILES isomérique |
COC1=C(C=C2CN3CCC4=CC[C@H]([C@H]([C@@H]43)C2=C1)O)O |
SMILES canonique |
COC1=C(C=C2CN3CCC4=CCC(C(C43)C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)



